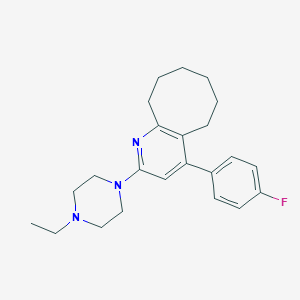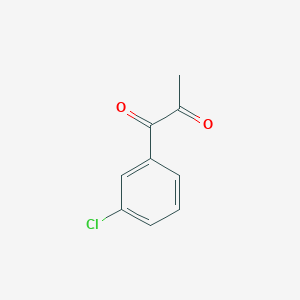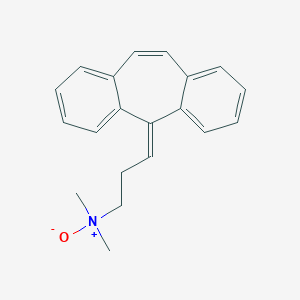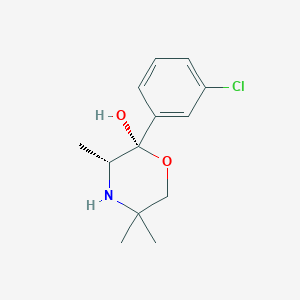
Radafaxine
概要
説明
ラダファキシンは、2000年代初頭にグラクソ・スミスクラインによって開発され、レストレスレッグス症候群、重症うつ病、双極性障害、神経障害性疼痛、線維筋痛症、肥満などの様々な適応症の治療薬として開発されました。 . しかし、試験結果が芳しくなかったため、市販されることはありませんでした。 .
製法
ラダファキシンは、グラクソ・スミスクラインのウェルブトリンの成分であるブプロピオンの強力な代謝産物です。 . 合成経路には、ヒドロキシブプロピオンの(2S,3S)-異性体の単離が含まれます。製法は、以下の手順で行われます。
ヒドロキシブプロピオンの合成: ヒドロキシブプロピオンの合成には、ブプロピオンと適切な酸化剤を反応させて水酸基を導入する工程が含まれます。
(2S,3S)-異性体の単離: この工程では、キラルクロマトグラフィーやその他の立体選択的な方法を用いて、ラセミ混合物から目的の異性体を分離します。
化学反応解析
ラダファキシンは、以下のような様々な化学反応を起こします。
酸化: ラダファキシンは酸化されて、対応するケトンまたはカルボン酸を生成します。
還元: ラダファキシンの還元により、アルコールまたはアミンが生成されます。
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤があります。これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。
科学研究への応用
化学: ラダファキシンは、ノルエピネフリンとドーパミン再取り込み阻害の研究におけるモデル化合物として役立ちます。
生物学: ノルエピネフリン-ドーパミン再取り込み阻害が生物系に与える影響を調査するために使用されています。
作用機序
ラダファキシンは、ノルエピネフリンとドーパミンの再取り込みを阻害することで作用します。 ドーパミン再取り込み阻害よりも、ノルエピネフリン再取り込み阻害に対してより高い効力を示します。 . この選択的阻害により、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、シグナル伝達を強化し、気分の改善、疼痛と疲労の軽減につながります。 .
生化学分析
Biochemical Properties
Radafaxine interacts with dopamine transporters (DAT), blocking their function . It is an active metabolite of Bupropion , and it has a higher potency on inhibition of norepinephrine reuptake than on dopamine reuptake .
Cellular Effects
The effects of this compound on cells are primarily due to its role as a norepinephrine-dopamine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with dopamine transporters. By blocking these transporters, this compound inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Dosage Effects in Animal Models
It is known that this compound has a low abuse potential similar to bupropion .
Metabolic Pathways
This compound is involved in the metabolic pathways of norepinephrine and dopamine, as it inhibits their reuptake .
準備方法
Radafaxine is a potent metabolite of bupropion, a compound found in GlaxoSmithKline’s Wellbutrin . The synthetic route involves the isolation of the (2S,3S)-isomer of hydroxybupropion. The preparation method includes the following steps:
Synthesis of Hydroxybupropion: This involves the reaction of bupropion with a suitable oxidizing agent to introduce the hydroxyl group.
Isolation of the (2S,3S)-Isomer: This step involves the separation of the desired isomer from the racemic mixture using chiral chromatography or other stereoselective methods.
化学反応の分析
Radafaxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: Radafaxine serves as a model compound for studying the reuptake inhibition of norepinephrine and dopamine.
Biology: It is used to investigate the effects of norepinephrine-dopamine reuptake inhibition on biological systems.
類似化合物との比較
ラダファキシンは、以下のような他のノルエピネフリン-ドーパミン再取り込み阻害剤に似ています。
ブプロピオン: ラダファキシンは、ブプロピオンの強力な代謝産物であり、多くの特性を共有しています。
マニファキシン: ラダファキシンから派生したブプロピオンの別の類似体であり、同様の適応症で研究されています。
3-クロロフェンメトラジン: 構造的特徴と薬理学的特性が類似した化合物です。
ラダファキシンは、ドーパミン再取り込み阻害よりも、ノルエピネフリン再取り込み阻害に対してより高い選択性を示すため、疼痛と疲労に対する効果が向上していると考えられます。 .
特性
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318447 | |
| Record name | Radafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-14-4, 233600-52-7 | |
| Record name | Radafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radafaxine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11790 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Radafaxine?
A1: this compound acts as a noradrenergic and dopaminergic reuptake inhibitor [, ]. This means it blocks the reabsorption of the neurotransmitters norepinephrine and dopamine in the brain, effectively increasing their levels in synapses.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated for its potential in treating obesity [, , ] and depression [, ]. The increase in norepinephrine and dopamine levels triggered by this compound is believed to contribute to its effects on appetite regulation and mood.
Q3: What is known about the pharmacokinetic profile of this compound?
A3: this compound demonstrates slow and long-lasting blockade of dopamine transporters in the human brain []. This suggests a potentially favorable pharmacokinetic profile with sustained therapeutic effects.
Q4: Are there any studies on the structure-activity relationship of this compound?
A4: While specific structure-activity relationship studies for this compound were not described in the provided abstracts, its characterization as a bupropion metabolite suggests potential similarities in their structure and activity profiles [].
Q5: What are the limitations of the current research on this compound?
A6: While this compound shows promise as a potential therapeutic agent, further research is needed to fully elucidate its efficacy, safety, and optimal use. Specifically, more comprehensive clinical trials are necessary to establish its long-term effects and potential for adverse events [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
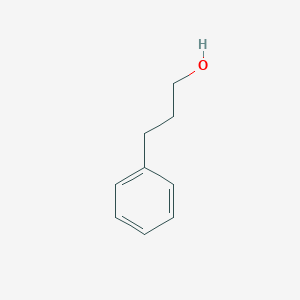
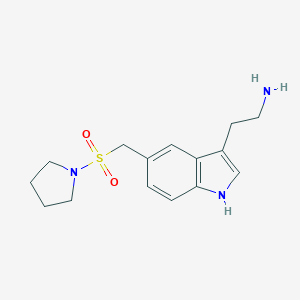
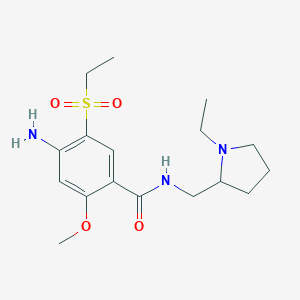
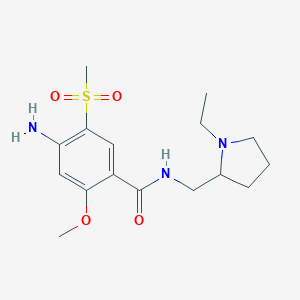
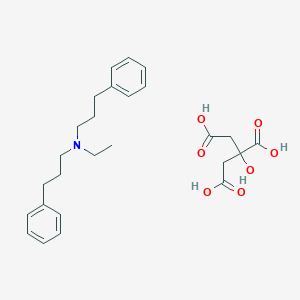
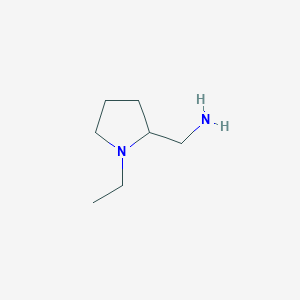
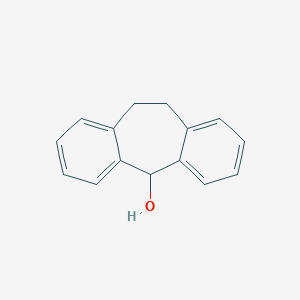
![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)
